REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[NH2:12].C1C(=O)N([Br:20])C(=O)C1>CC#N>[Br:20][C:5]1[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[NH2:12]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours while protected from light
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
500 mL water was added
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Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated from the aqueous washes
|
Type
|
CUSTOM
|
Details
|
resulted from the organic concentration
|
Type
|
CUSTOM
|
Details
|
to give I-229 (59.6 g) which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |